4-((2-Hydroxybenzylidene)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties . This compound is particularly interesting due to its Schiff base structure, which is formed by the condensation of an amine with an aldehyde or ketone.
Preparation Methods
The synthesis of 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide typically involves the condensation of 4-aminobenzenesulfonamide with 2-hydroxybenzaldehyde in the presence of a catalytic amount of formic acid in methanol . The reaction is carried out under reflux conditions, and the product is obtained after purification.
Chemical Reactions Analysis
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity. For example, its metal complexes have shown significant inhibition of carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide can be compared with other similar compounds, such as:
4-(Benzylideneamino)benzenesulfonamide: This compound has a similar structure but lacks the hydroxyl group, which can affect its biological activity.
4-((3,5-Dibromo-2-hydroxybenzylidene)amino)benzenesulfonamide: The presence of bromine atoms can enhance its inhibitory effects on enzymes like acetylcholinesterase.
The uniqueness of this compound lies in its Schiff base structure and the presence of both hydroxyl and sulfonamide groups, which contribute to its diverse biological activities.
Properties
CAS No. |
2067-06-3 |
---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16/h1-9,16H,(H2,14,17,18) |
InChI Key |
ZXZQKHBNVGUISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.